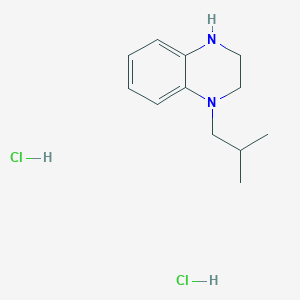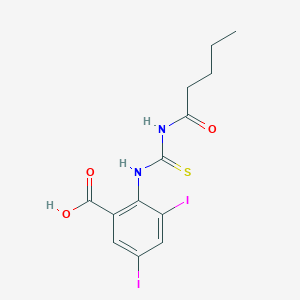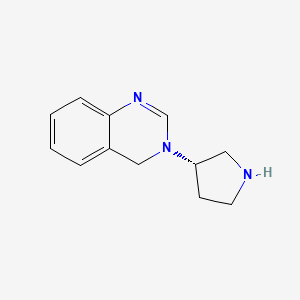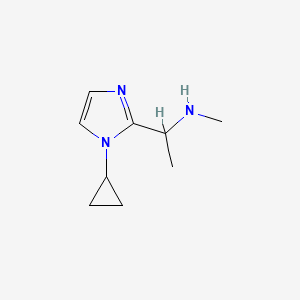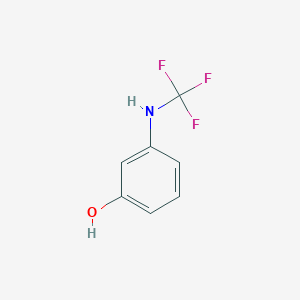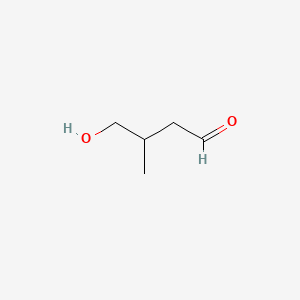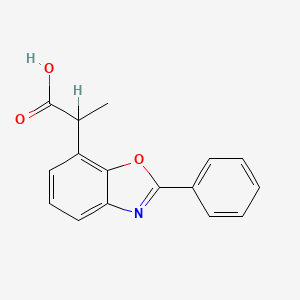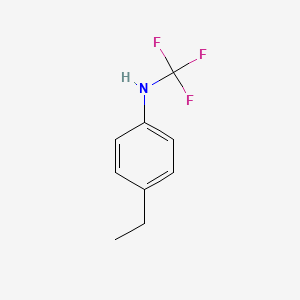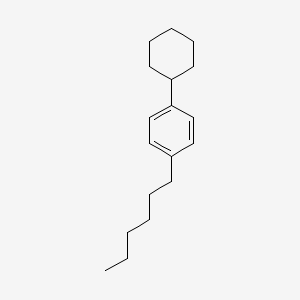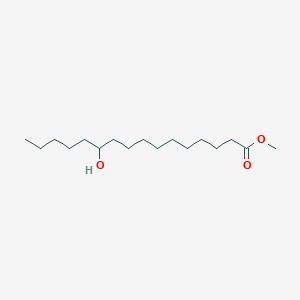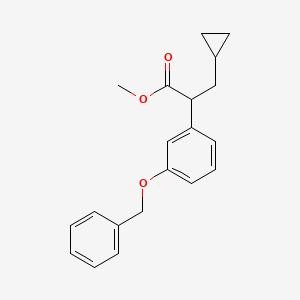
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate is an organic compound with a complex structure that includes a benzyloxy group, a phenyl ring, and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate typically involves multiple steps. One common method includes the following steps:
Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with a suitable phenyl derivative under acidic conditions.
Cyclopropyl group introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Ester reduction results in the formation of the corresponding alcohol.
Substitution: Substitution reactions yield various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group can influence the compound’s steric properties. These interactions can affect the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-(benzyloxy)phenyl)acetate: Similar structure but lacks the cyclopropyl group.
Methyl 2-(3-(benzyloxy)phenyl)propanoate: Similar structure but with different substituents on the propanoate group.
Uniqueness
Methyl 2-(3-(benzyloxy)phenyl)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H22O3 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
methyl 3-cyclopropyl-2-(3-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C20H22O3/c1-22-20(21)19(12-15-10-11-15)17-8-5-9-18(13-17)23-14-16-6-3-2-4-7-16/h2-9,13,15,19H,10-12,14H2,1H3 |
Clave InChI |
JJOJKPVGRBXFBZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1CC1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






